molecular formula C12H21N5O4S B169211 ARP CAS No. 139585-03-8

ARP

Cat. No.: B169211
CAS No.: 139585-03-8
M. Wt: 331.39 g/mol
InChI Key: KYHUBFIOWQTECH-LAEOZQHASA-N
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Description

ARP is a biotinylated probe widely used in molecular biology and biochemistry for the detection and quantification of aldehyde groups in biomolecules. This compound is particularly valuable in the study of DNA modifications, where it selectively labels abasic sites (AP sites) in damaged DNA, facilitating their detection and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARP typically involves the reaction of biotin with carbazoylmethylhydroxylamine under specific conditions. The process begins with the activation of biotin, followed by its conjugation with carbazoylmethylhydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the biotinylated product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

ARP primarily undergoes nucleophilic addition reactions with aldehyde groups. This reaction forms a stable oxime linkage, which is crucial for its function as a labeling reagent .

Common Reagents and Conditions

The compound reacts efficiently with aldehyde groups in the presence of mild acidic conditions (pH 5-6) and at room temperature. Anisidine is often used as a catalyst to enhance the reaction rate .

Major Products Formed

The major product formed from the reaction of this compound with aldehyde groups is a biotinylated oxime derivative. This product can be further enriched and detected using streptavidin-based methods .

Mechanism of Action

The mechanism of action of ARP involves the formation of a covalent bond with aldehyde groups in biomolecules. This reaction results in the formation of a stable oxime linkage, which can be detected using streptavidin-based methods. The biotin moiety allows for the enrichment and detection of the labeled biomolecules, facilitating their analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ARP stands out due to its high specificity for aldehyde groups and the presence of a biotin moiety, which allows for easy detection and enrichment using streptavidin-based methods. This makes it a valuable tool in molecular biology and biochemistry .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20)/t7-,8-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUBFIOWQTECH-LAEOZQHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930511
Record name N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139585-03-8
Record name O-(Biotinylcarbazoylmethyl)hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139585038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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